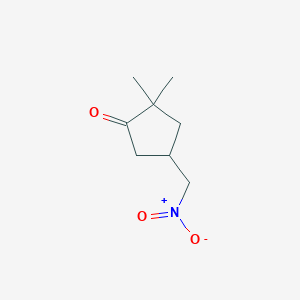
2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a nitromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one typically involves the nitration of 2,2-dimethylcyclopentanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques such as distillation or crystallization may be employed to isolate and purify the final product.
Types of Reactions:
Oxidation: The nitromethyl group in this compound can undergo oxidation reactions to form nitro compounds or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nitro compounds or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated cyclopentanones.
Scientific Research Applications
2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds and their reduction to amines.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the reducing agent. The molecular pathways involved include the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amine product is formed.
Comparison with Similar Compounds
2,2-Dimethylcyclopentanone: Lacks the nitromethyl group, making it less reactive in certain types of chemical reactions.
4,4-Dimethyl-2-cyclopenten-1-one: Contains a double bond in the ring, which alters its reactivity and applications.
2,2-Dimethyl-4-(chloromethyl)cyclopentan-1-one: Similar structure but with a chloromethyl group instead of a nitromethyl group, leading to different chemical properties and reactivity.
Uniqueness: 2,2-Dimethyl-4-(nitromethyl)cyclopentan-1-one is unique due to the presence of both the nitromethyl group and the cyclopentane ring, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
90017-90-6 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2,2-dimethyl-4-(nitromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4-6(3-7(8)10)5-9(11)12/h6H,3-5H2,1-2H3 |
InChI Key |
FHPFHHCCUPTAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC1=O)C[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


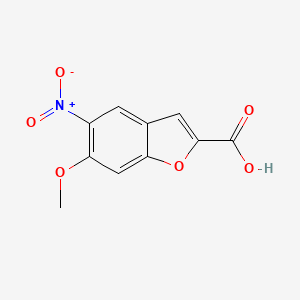
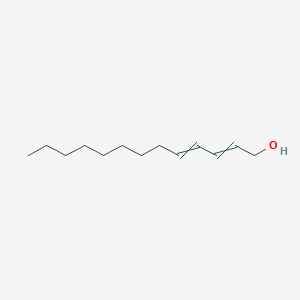
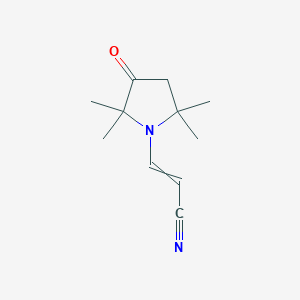
![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

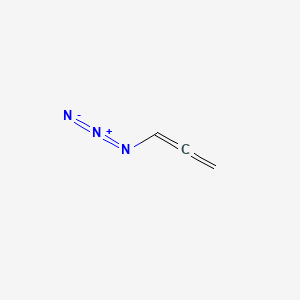
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
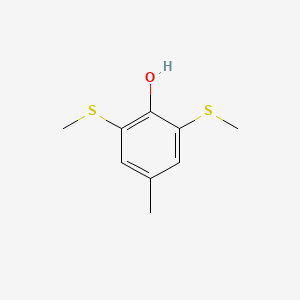

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)


